6-Methyl-4-phenyloctane-2,5-dione

Catalog No.
S14906492
CAS No.
105592-08-3
M.F
C15H20O2
M. Wt
232.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methyl-4-phenyloctane-2,5-dione

CAS Number

105592-08-3

Product Name

6-Methyl-4-phenyloctane-2,5-dione

IUPAC Name

6-methyl-4-phenyloctane-2,5-dione

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

InChI

InChI=1S/C15H20O2/c1-4-11(2)15(17)14(10-12(3)16)13-8-6-5-7-9-13/h5-9,11,14H,4,10H2,1-3H3

InChI Key

ZFKLZWKWQMJWQM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)C(CC(=O)C)C1=CC=CC=C1

6-Methyl-4-phenyloctane-2,5-dione is an organic compound with the molecular formula C15H20O2C_{15}H_{20}O_{2}. It is characterized by the presence of two carbonyl groups (diones) located at the 2 and 5 positions of a carbon chain, which is further substituted with a methyl group at position 6 and a phenyl group at position 4. This compound belongs to the class of diketones, which are known for their diverse chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

  • Condensation Reactions: The carbonyl groups can participate in condensation reactions, forming larger molecules or cyclic structures.
  • Reduction Reactions: The diketone can be reduced to form corresponding diols or alcohols using reducing agents such as sodium borohydride.
  • Oxidation Reactions: Under certain conditions, it may also be oxidized to yield carboxylic acids or other oxidized derivatives.
  • Friedel-Crafts Acylation: This reaction can be employed for further functionalization of the aromatic ring, enhancing the compound's versatility in synthetic applications .

The synthesis of 6-Methyl-4-phenyloctane-2,5-dione typically involves multi-step organic reactions. A common method includes:

  • Friedel-Crafts Acylation: This process involves the acylation of an aromatic compound using an acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to introduce the diketone functionality.
  • Subsequent Reactions: Additional steps may include alkylation or further acylation to achieve the desired substitution pattern on the carbon chain.

These synthetic routes allow for the production of this compound in moderate to high yields depending on the specific reaction conditions employed .

6-Methyl-4-phenyloctane-2,5-dione has potential applications in several areas:

  • Organic Synthesis: As a versatile intermediate in organic synthesis, it can be used to create more complex molecules.
  • Pharmaceuticals: Given its structural characteristics, it may serve as a lead compound for developing new pharmaceuticals with potential therapeutic effects.
  • Flavoring Agents: Diketones are sometimes used in flavoring and fragrance industries due to their aromatic properties.

Several compounds share structural similarities with 6-Methyl-4-phenyloctane-2,5-dione. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
5-Methyl-4-phenyloctane-2,6-dioneC15H20O2C_{15}H_{20}O_{2}Similar diketone structure; different positioning of carbonyl groups
1,3-Diphenylpropane-1,3-dioneC15H14O2C_{15}H_{14}O_{2}Contains two phenyl groups; different carbon skeleton
1-Acetyl-1-cyclohexeneC10H10OC_{10}H_{10}OContains a cyclic structure; different reactivity patterns

Uniqueness

The uniqueness of 6-Methyl-4-phenyloctane-2,5-dione lies in its specific substitution pattern and the presence of both methyl and phenyl groups adjacent to its diketone functionality. This combination may contribute to distinct reactivity and biological properties compared to its structural analogs.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Exact Mass

232.146329876 g/mol

Monoisotopic Mass

232.146329876 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-11

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